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molecular formula C6H6ClN3O2 B1310508 6-chloro-N-methyl-3-nitropyridin-2-amine CAS No. 33742-70-0

6-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No. B1310508
M. Wt: 187.58 g/mol
InChI Key: XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108937B2

Procedure details

2,6-Dichloro-3-nitropyridine (2.0 g, 10 mmol) and sodium carbonate (2.8 g, 25.9 mmol) were added to a round bottom flask under nitrogen, and suspended in ethanol (100 mL). Methylamine in methanol (7.8 mL, 16 mmol, 2M) was then added and stirred at room temperature for 3 hours. The yellow solution was concentrated, and then re-dissolved in ethyl acetate followed by washing with sodium bicarbonate and brine. The organic phase was dried over sodium sulfate, filtered, and concentrated. The yellow solid was then re-dissolved in ethanol and recrystallized to give 6-chloro-N-methyl-3-nitropyridin-2-amine (28-1) as a yellow solid. HRMS (M+H)+: observed=188.0216, calculated=188.0221.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH3:18][NH2:19].CO>C(O)C>[Cl:11][C:4]1[N:3]=[C:2]([NH:19][CH3:18])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
7.8 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The yellow solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in ethyl acetate
WASH
Type
WASH
Details
by washing with sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The yellow solid was then re-dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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